molecular formula C16H12N2O5 B15208009 6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 62202-02-2

6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B15208009
CAS No.: 62202-02-2
M. Wt: 312.28 g/mol
InChI Key: XIUQHSWUAXPETR-UHFFFAOYSA-N
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Description

5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is a complex organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanoate moiety.

Common Reagents and Conditions

    Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is unique due to its specific combination of the pyrrolopyridine core with the phenoxypropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62202-02-2

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl) 3-phenoxypropanoate

InChI

InChI=1S/C16H12N2O5/c19-13(8-10-22-11-5-2-1-3-6-11)23-18-15(20)12-7-4-9-17-14(12)16(18)21/h1-7,9H,8,10H2

InChI Key

XIUQHSWUAXPETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)ON2C(=O)C3=C(C2=O)N=CC=C3

Origin of Product

United States

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